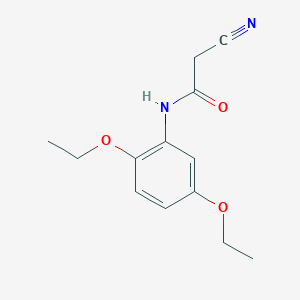

2-Cyano-N-(2,5-diethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-cyano-N-(2,5-diethoxyphenyl)acetamide |

InChI |

InChI=1S/C13H16N2O3/c1-3-17-10-5-6-12(18-4-2)11(9-10)15-13(16)7-8-14/h5-6,9H,3-4,7H2,1-2H3,(H,15,16) |

InChI Key |

VJINQIFSFXCLGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano N 2,5 Diethoxyphenyl Acetamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide reveals two primary disconnection points, suggesting logical pathways for its construction. The most evident disconnection is at the amide bond (C-N), which breaks the molecule into two key precursors: 2,5-diethoxyaniline (B165579) and a cyanoacetic acid derivative .

A second disconnection can be envisioned between the α-carbon and the cyano group of the acetyl moiety, although this is a less common synthetic strategy. The primary retrosynthetic pathway identifies the following key precursors for assembling the target molecule:

2,5-Diethoxyaniline : This aromatic amine provides the core di-substituted phenyl ring.

Cyanoacetic Acid or its derivatives : Reagents such as ethyl cyanoacetate (B8463686) or cyanoacetyl chloride serve as the source for the cyano-acetamide portion.

Therefore, the principal synthetic challenge lies in the efficient preparation of these precursors and their subsequent coupling.

Established Synthetic Routes for Related Diethoxyphenyl-Substituted Acetamides

The synthesis of the target compound can be achieved by adapting established methods used for structurally similar N-aryl acetamides. These routes focus on the systematic construction of the molecule, starting from basic aromatic precursors.

A common and robust method for preparing the key intermediate, 2,5-diethoxyaniline, begins with 1,4-diethoxybenzene (B87031). cymitquimica.comnist.govnih.gov The synthesis follows a classic nitration-reduction sequence:

Nitration : 1,4-diethoxybenzene is subjected to nitration using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring, yielding 1,4-diethoxy-2-nitrobenzene.

Reduction : The resulting nitro compound is then reduced to the corresponding amine. This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon or platinum-on-carbon catalyst) or chemical reduction with agents like iron powder in acidic medium. guidechem.com This sequence provides a reliable route to 2,5-diethoxyaniline, a critical building block for the final product.

Once 2,5-diethoxyaniline is obtained, the central acetamide (B32628) linkage is formed. This can be achieved through several reliable methods:

Direct Reaction with an Ester : One straightforward approach involves the direct condensation of 2,5-diethoxyaniline with an alkyl cyanoacetate, typically ethyl cyanoacetate. This reaction is often performed at elevated temperatures, sometimes without a solvent, to drive the reaction towards the formation of the amide and the elimination of ethanol.

Amide Coupling with Cyanoacetic Acid : A more controlled method involves the use of modern coupling reagents to facilitate the reaction between 2,5-diethoxyaniline and cyanoacetic acid. This approach is standard in peptide synthesis and medicinal chemistry, offering mild reaction conditions and high yields. The carboxylic acid is first activated in situ, followed by the addition of the amine.

Below is a table of common coupling reagents used for this type of transformation.

| Reagent Class | Examples | Additives/Co-reagents |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic bases |

| Aminium/Uronium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU | DIPEA or other non-nucleophilic bases |

Interactive Data Table: Common Amide Coupling Reagents

A highly efficient and direct method for forming the desired N-aryl-2-cyanoacetamide is the acylation of 2,5-diethoxyaniline with cyanoacetyl chloride. Cyanoacetyl chloride is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon. The reaction is typically carried out in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. This method is often preferred for its speed and high conversion rates, directly yielding the target compound in a single step from the key amine precursor.

The synthesis can also commence from more fundamental starting materials. The 2,5-diethoxyphenyl moiety can be constructed through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com A common precursor for this route is hydroquinone.

Double Etherification : Hydroquinone is treated with a base (such as sodium hydroxide (B78521) or potassium carbonate) to deprotonate both hydroxyl groups, forming the diphenoxide.

Alkylation : The resulting diphenoxide is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form 1,4-diethoxybenzene. wikipedia.org

Once 1,4-diethoxybenzene is synthesized, it can be carried forward through the nitration and reduction sequence described in section 2.2.1 to produce 2,5-diethoxyaniline.

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry offers several advanced strategies that could be applied to streamline the synthesis of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, improve efficiency, and adhere to the principles of green chemistry.

One-Pot Procedures : The multi-step sequence could potentially be condensed into a one-pot or tandem reaction. For instance, after the synthesis of 2,5-diethoxyaniline, the coupling reaction could be performed in the same reaction vessel without isolating the intermediate amine, thus saving time and reducing solvent waste. Research into one-pot syntheses of related N-aryl cyanoacetamides has shown promise for creating complex heterocyclic structures from these versatile building blocks. nih.govacs.orgorganic-chemistry.org

Microwave-Assisted Synthesis : Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for many organic transformations, including amide bond formation. researchgate.nettandfonline.comnih.gov Applying microwave energy to the coupling of 2,5-diethoxyaniline with ethyl cyanoacetate or cyanoacetic acid could lead to a more rapid and efficient synthesis compared to conventional heating methods. asianpubs.org

These advanced methodologies offer potential improvements over classical approaches, providing pathways for a more sustainable and efficient production of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide.

Catalytic Systems in the Synthesis of N-Arylacetamides

The formation of the amide linkage in N-arylacetamides is a cornerstone of organic synthesis, traditionally achieved through methods that often require harsh conditions or stoichiometric reagents. Modern approaches have increasingly focused on catalytic systems to improve efficiency and reduce waste. The classical method for synthesizing N-aryl amides involves the cross-coupling of amides with aryl halides, a reaction frequently impeded by the need for noble or other transition metal catalysts, toxic reagents, and harsh conditions. researchgate.net

To circumvent these limitations, various catalytic systems have been explored. Copper-catalyzed systems, for instance, have shown significant promise. One effective protocol involves the copper-catalyzed transformation of alkyl nitriles using eco-friendly diaryliodonium salts as the aryl source. nih.gov This method is noted for its high efficiency and broad substrate scope. Pioneering work by Goldberg and later refinement by Buchwald demonstrated the utility of copper(I) catalysts, often enhanced with chelating nitrogen ligands, for C–N coupling processes, although initial iterations required demanding conditions. nih.gov

Palladium-catalyzed systems are also paramount in N-arylation reactions. These catalysts, often supported by bulky, electron-rich phosphine (B1218219) ligands, are effective for the N-arylation of various nitrogen-containing heterocycles and amides with a wide range of aryl halides and triflates. researchgate.net

More recently, a significant advancement has been the development of transition-metal-free synthetic strategies. One such approach utilizes stable aryltriazenes as aryl precursors and acetonitrile (B52724) as the nitrogen donor, promoted by Brønsted acidic ionic liquids (BAILs). researchgate.net This reaction proceeds under ambient conditions with water as the oxygen source, and the BAIL promoter can be recycled, highlighting its potential for greener applications. researchgate.net

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and fine chemicals, including 2-cyano-N-(2,5-diethoxyphenyl)acetamide. This philosophy emphasizes waste reduction, atom economy, and the use of less hazardous substances. patsnap.com

Key green chemistry strategies applicable to N-arylacetamide synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and toxic organic solvents. Green chemistry encourages the use of alternatives such as water, supercritical fluids (like ScCO2), or bio-derived solvents like ethyl lactate. uniba.it The development of reactions that can proceed in greener solvents like acetonitrile or even water is a significant step forward. researchgate.net

Catalysis over Stoichiometric Reagents: As detailed in the previous section, the shift from stoichiometric coupling reagents (e.g., carbodiimides) to catalytic systems (e.g., copper or palladium catalysts, or ionic liquids) is a core green principle. researchgate.netnih.gov Catalysts reduce waste by being used in small quantities and enabling more efficient transformations.

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle. researchgate.net

Energy Efficiency: The use of microwave irradiation instead of conventional heating is a green technique that can significantly reduce reaction times and energy consumption. nih.govgoogle.com Syntheses performed at ambient temperature, such as the metal-free N-arylation using ionic liquids, represent an ideal scenario for energy efficiency. researchgate.net

A patent for a related compound, 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, describes a synthesis starting from m-methoxyaniline and ethyl cyanoacetate, which aims for readily available raw materials and mild reaction conditions to enhance its industrial value and reduce costs associated with complex starting materials and purification. chemicalbook.com

Exploration of Multi-Component Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are a powerful tool in modern organic synthesis. nih.gov They are highly convergent, atom-economical, and efficient, making them attractive for building molecular complexity in a green manner. researchgate.netmdpi.com

For the synthesis of 2-cyano-N-(2,5-diethoxyphenyl)acetamide, the most direct pathway involves the reaction between 2,5-diethoxyaniline and a cyanoacetic acid derivative. While this is a two-component reaction, the principles of MCRs can be applied to the synthesis of more complex structures derived from cyanoacetamides. Cyanoacetic acid derivatives are well-established starting materials for a variety of MCRs. researchgate.net

The general reactivity of cyanoacetamides, which possess a highly acidic methylene (B1212753) group, allows them to participate in Knoevenagel-type condensations. researchgate.netnih.gov This can be the initial step in a cascade of reactions. For example, a Knoevenagel condensation between an aldehyde and a cyanoacetamide derivative can be followed by a Michael addition and subsequent cyclization in a one-pot process to generate complex heterocyclic structures. mdpi.com While not a direct synthesis of the target compound, these pathways illustrate the versatility of the cyanoacetamide functional group in MCRs for generating diverse molecular scaffolds. The direct synthesis of N-substituted cyanoacetamides can be achieved by reacting amines with ethyl cyanoacetate, sometimes under solvent-free conditions, which itself is a green and efficient approach. researchgate.net

Optimization of Reaction Conditions and Process Efficiency

The efficiency, yield, and purity of the synthesis of 2-cyano-N-(2,5-diethoxyphenyl)acetamide are critically dependent on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the catalytic system.

Investigation of Solvent Effects and Their Impact on Yield and Selectivity

The choice of solvent can profoundly influence reaction rates, equilibria, and even the course of a reaction. In the synthesis of N-arylacetamides, solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate in the reaction mechanism.

For the acylation of anilines, a range of solvents can be employed. A patent for the synthesis of the related 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide lists ethyl acetate (B1210297) and 1,2-dichloroethane (B1671644) as suitable solvents for the chlorination step, while the initial acylation is performed at high temperature, often without a solvent. Another procedure for a similar compound uses tetrahydrofuran (B95107) (THF) as the solvent. In some MCRs leading to complex cyano-containing molecules, dimethyl sulfoxide (B87167) (DMSO) has been used effectively. The polarity and coordinating ability of the solvent are crucial. For instance, in metal-catalyzed reactions, coordinating solvents can either stabilize the catalyst or compete for coordination sites, thereby affecting reactivity.

The following table summarizes solvents used in the synthesis of analogous N-arylacetamides and related compounds, illustrating the range of environments considered during optimization.

| Solvent System | Reaction Type | Compound Class | Reference |

| Tetrahydrofuran (THF) | Acylation with dehydrating agent | 2-Cyano-N-arylacetamide | |

| Chloroform | Chlorination | 2-Cyano-N-arylacetamide | chemicalbook.com |

| Ethyl Acetate / 1,2-Dichloroethane | Chlorination | 2-Cyano-N-arylacetamide | |

| Ethanol | Nucleophilic Substitution | N-arylacetamide derivative | |

| Acetonitrile / Water | Metal-free N-arylation | N-arylacetamide | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Multicomponent Reaction | Chromenopyridine |

Temperature and Pressure Control for Reaction Pathway Management

Temperature is a critical parameter for controlling reaction kinetics and selectivity. The synthesis of N-arylacetamides from anilines and cyanoacetic acid derivatives often requires heating to overcome the activation energy for amide bond formation. A patented method for a structurally similar compound involves heating m-methoxyaniline and ethyl cyanoacetate to temperatures between 120–200°C for 2–8 hours to drive the acylation reaction. In contrast, another synthesis using a dehydrating agent proceeds at a lower temperature, requiring heating to reflux in THF (boiling point ~66°C).

Some modern catalytic methods are designed to operate under milder conditions. The transition-metal-free synthesis of N-arylacetamides using aryltriazenes and an ionic liquid promoter proceeds efficiently at room temperature, which offers significant advantages in terms of energy consumption and preventing side reactions. researchgate.net

Pressure is generally not a key variable in these types of acylation reactions and is typically maintained at atmospheric pressure.

The table below shows a range of temperatures used in related synthetic procedures.

| Temperature (°C) | Reaction Time (h) | Reaction Type | Notes | Reference |

| 120 - 200 | 2 - 8 | Acylation (solvent-free) | Direct condensation of amine and ester | |

| Reflux (~66) | 0.5 | Acylation (in THF) | With 1,3-diisopropylcarbodiimide | |

| Room Temp. | 6 | N-Arylation (metal-free) | Ionic liquid promoter | researchgate.net |

| -5 to -10 | 4 | Chlorination (in Chloroform) | Subsequent reaction of an N-arylacetamide | chemicalbook.com |

Catalyst Selection and Loading Optimization for Enhanced Reactivity

For catalytic syntheses of N-arylacetamides, the choice of catalyst and its loading are crucial for achieving high yield and turnover numbers. In copper-catalyzed C-N coupling reactions, for example, the specific copper salt and ligands can dramatically affect the outcome. A screening of copper salts for the synthesis of N-arylacetamides found that Cu(OTf)₂ exhibited the highest activity compared to Cu(OAc)₂, Cu₂O, and CuI. nih.gov

Catalyst loading is another parameter that requires careful optimization. While lower catalyst loading is economically and environmentally preferable, a sufficient amount is needed to ensure a reasonable reaction rate. In some palladium-catalyzed N-arylation reactions, catalyst loadings as low as 0.1-2.5 mol% have been proven effective. researchgate.net The reusability of a catalyst is also a key consideration. Heterogeneous catalysts or recyclable promoters like the Brønsted acidic ionic liquids used in metal-free N-arylations offer significant advantages in this regard, with studies showing consistent efficacy over multiple cycles. researchgate.net In the synthesis of a complex acetamide derivative, potassium iodide was added in catalytic amounts to facilitate a nucleophilic substitution reaction.

The optimization of these conditions—solvent, temperature, and catalyst system—is essential for developing a robust, efficient, and scalable synthesis for 2-Cyano-N-(2,5-diethoxyphenyl)acetamide.

Purification and Isolation Techniques in Preparative Chemistry

Following the synthesis of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, the crude product typically contains unreacted starting materials, byproducts, and other impurities. The removal of these contaminants is essential to obtain a product of desired purity. The choice of purification technique depends on the physical and chemical properties of the compound and the nature of the impurities.

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a particular solvent or solvent system at different temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

For compounds structurally similar to 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, such as 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, various solvents have been successfully employed for recrystallization. patsnap.comgoogle.com These provide a strong indication of suitable solvent systems for the target compound. The selection of an appropriate recrystallization solvent is guided by the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Commonly used solvents for the recrystallization of related cyanoacetamides include:

Ethyl acetate patsnap.com

Chloroform google.com

1,2-Dichloroethane patsnap.com

The general procedure for recrystallization would involve dissolving the crude 2-Cyano-N-(2,5-diethoxyphenyl)acetamide in a minimal amount of a hot solvent. After complete dissolution, the solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum. chemicalbook.com

Table 1: Potential Recrystallization Solvents for 2-Cyano-N-(2,5-diethoxyphenyl)acetamide based on Analogous Compounds

| Solvent | Rationale for Use with Analogous Compounds |

|---|---|

| Ethyl Acetate | Demonstrated effectiveness in purifying crude 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. patsnap.com |

| Chloroform | Used for the recrystallization of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide to yield a high-purity solid. google.com |

| 1,2-Dichloroethane | Another viable solvent for the purification of related cyanoacetamide derivatives. patsnap.com |

This table is generated based on data from analogous compounds and serves as a guide for potential solvent selection.

Chromatographic methods are powerful techniques for the separation and purification of compounds from a mixture. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

Column Chromatography

For the purification of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide on a preparative scale, column chromatography is a suitable technique. This method involves packing a glass column with a solid adsorbent (stationary phase), typically silica (B1680970) gel or alumina. The crude product is loaded onto the top of the column and eluted with a solvent or a mixture of solvents (mobile phase). The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus allowing for their separation. The selection of the eluent system is crucial for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and faster separation times compared to traditional column chromatography. It can be used for both analytical and preparative purposes. For the purification of acetamide derivatives, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A typical HPLC method for a related acetamide derivative involves a mobile phase consisting of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry applications. sielc.com This methodology is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

Table 2: General HPLC Parameters for the Analysis of Related Acetamide Compounds

| Parameter | Description |

|---|---|

| Column | Newcrom R1, a reverse-phase column with low silanol (B1196071) activity. sielc.com |

| Mobile Phase | A mixture of acetonitrile (MeCN) and water, often with an acid modifier. sielc.com |

| Acid Modifier | Phosphoric acid or formic acid (for MS compatibility). sielc.com |

| Application | Suitable for both analytical determination and scalable for preparative isolation of impurities. sielc.com |

This table outlines typical HPLC conditions used for analogous compounds and can serve as a starting point for developing a method for 2-Cyano-N-(2,5-diethoxyphenyl)acetamide.

Chemical Reactivity and Transformation Pathways of 2 Cyano N 2,5 Diethoxyphenyl Acetamide

Reactions Involving the Cyano Group

The cyano group is a highly versatile functional entity in organic synthesis, characterized by its carbon-nitrogen triple bond. This feature imparts a strong dipole moment and an electrophilic carbon atom, rendering it susceptible to a variety of chemical transformations. researchgate.netbyjus.com

Nucleophilic Additions and Cyclizations at the Nitrile Moiety

The electrophilic carbon of the nitrile in 2-Cyano-N-(2,5-diethoxyphenyl)acetamide is a prime target for nucleophilic attack. This reactivity is fundamental to many synthetic applications, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. A wide array of nucleophiles, including organometallic reagents, amines, and alcohols, can add across the C≡N triple bond.

Furthermore, the cyano group is an excellent participant in cycloaddition reactions, particularly [3+2] dipolar cycloadditions with reagents like azides, which lead to the formation of five-membered heterocyclic rings such as tetrazoles. researchgate.net These reactions are valuable for constructing complex molecular architectures. For instance, cyanoacetamide derivatives readily undergo cyclization reactions to form various heterocyclic systems, including pyridine-2-(1H)-ones and other fused heterocycles. researchgate.netglobethesis.comresearchgate.net

Table 1: Examples of Cyclization Reactions Involving the Cyano Group in Cyanoacetamide Analogs

| Reactant(s) | Reagent/Conditions | Product Type | Reference |

| Cyanoacetamide derivative, Malonic acid | K2CO3, DMSO, 100°C | Pyridine-2-(1H)-one | globethesis.com |

| Cyanoacetamide, Butenonyl C-glycoside | t-BuOK | Glycosylmethyl pyridone | researchgate.net |

| 2-Cyano-N-arylacetamides, Disodium cyanocarbonimidodithioate | Sodium ethoxide, then HCl | Pyrimidine-4-thiol | researchgate.net |

| 2-Cyanoacetamide (B1669375), Aldehyde, Sulfur | Triethylamine, Ethanol | 2-Aminothiophene-3-carboxamide (Gewald Reaction) | nih.gov |

Hydrolysis and Related Transformations of the Cyano Function

The hydrolysis of the nitrile group is a cornerstone transformation, typically proceeding in two stages. byjus.com Under controlled acidic or basic conditions, the cyano group of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide can be partially hydrolyzed to the corresponding primary amide, yielding 2-carbamoyl-N-(2,5-diethoxyphenyl)acetamide. More vigorous hydrolytic conditions, involving heating with strong acids (e.g., HCl) or bases (e.g., NaOH), will further hydrolyze the intermediate amide to a carboxylic acid. lumenlearning.comchemistrysteps.com

Acid-catalyzed hydrolysis results in the formation of (2,5-diethoxyphenyl)carbamoylacetic acid and an ammonium (B1175870) salt. byjus.com Conversely, alkaline hydrolysis produces the salt of the carboxylic acid (e.g., sodium (2,5-diethoxyphenyl)carbamoylacetate) and ammonia (B1221849) gas. byjus.comlibretexts.org This stepwise hydrolysis allows for the selective synthesis of either the intermediate amide or the final carboxylic acid, depending on the reaction conditions employed. chemistrysteps.com

Role of the Active Methylene (B1212753) Group Adjacent to the Cyano Moiety

The methylene (-CH2-) group in 2-Cyano-N-(2,5-diethoxyphenyl)acetamide is positioned between two electron-withdrawing groups (cyano and carbonyl), rendering its protons significantly acidic. This "active methylene" character is a focal point of its reactivity, enabling it to act as a potent nucleophile in a variety of base-catalyzed carbon-carbon bond-forming reactions. asianpubs.orgrsc.org

One of the most prominent reactions is the Knoevenagel condensation. periodikos.com.brperiodikos.com.br In the presence of a base catalyst such as piperidine (B6355638) or triethylamine, the active methylene group can be deprotonated to form a carbanion. This carbanion then attacks the carbonyl carbon of aldehydes or ketones, leading to an aldol-type addition product that subsequently dehydrates to form a new carbon-carbon double bond. researchgate.netchemspider.com This reaction, when applied to 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, would yield α,β-unsaturated cyanoacetamide derivatives, which are valuable intermediates in their own right. nih.gov

The active methylene group also participates in other important transformations, including:

Michael Addition: Acting as a Michael donor, it can add to α,β-unsaturated carbonyl compounds. researchgate.net

Gewald Reaction: A multicomponent reaction with an aldehyde or ketone and elemental sulfur to produce highly substituted 2-aminothiophenes. researchgate.netnih.gov

Coupling Reactions: Reaction with diazonium salts under basic conditions to form azo compounds. researchgate.net

Table 2: Representative Reactions of the Active Methylene Group in Cyanoacetamides

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Knoevenagel Condensation | Aromatic Aldehyde | Trimethylamine | Arylidene cyanoacetamide | periodikos.com.brperiodikos.com.br |

| Knoevenagel Condensation | 6-Nitroveratraldehyde | Piperidine, Methanol, reflux | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide | chemspider.com |

| Gewald Reaction | Aldehyde/Ketone, Sulfur | Triethylamine, Ethanol | 2-Aminothiophene-3-carboxamide | nih.gov |

| Azo Coupling | Aryl diazonium chloride | Pyridine (B92270), 0–5 °C | Azo-coupled product | researchgate.net |

Reactivity of the Acetamide (B32628) Moiety

The N-(2,5-diethoxyphenyl)acetamide group also possesses distinct reactive sites, primarily the amide C-N bond and the N-H proton, which can undergo a range of transformations.

Amide Hydrolysis and Formation/Interconversion Reactions

The amide bond in 2-Cyano-N-(2,5-diethoxyphenyl)acetamide is notably stable due to resonance delocalization. rsc.org However, it can be cleaved under forcing conditions, typically by heating with strong aqueous acid or base. libretexts.orgrsc.org

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. This process ultimately yields cyanoacetic acid and the corresponding ammonium salt of 2,5-diethoxyaniline (B165579). libretexts.org

Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway results in the formation of a salt of cyanoacetic acid and free 2,5-diethoxyaniline. libretexts.orgnih.gov

The formation of the acetamide itself is typically achieved through the acylation of 2,5-diethoxyaniline with a cyanoacetic acid derivative, such as an acid chloride or an ester (e.g., ethyl cyanoacetate). researchgate.net

N-Substitution and Derivatization at the Amide Nitrogen

The nitrogen atom of the acetamide group is generally not strongly nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Direct N-alkylation or N-acylation is therefore challenging. However, deprotonation of the N-H bond using a strong base can generate an amidate anion, which is a more potent nucleophile and can react with various electrophiles.

Additionally, the amide N-H group can participate in substitution reactions where the entire acetamide moiety is involved. For example, cyanoacetamide derivatives can react with various reagents to form more complex heterocyclic structures. In some instances, the amide nitrogen acts as a nucleophile in intramolecular cyclization reactions, particularly after an initial reaction at the active methylene position. researchgate.netnih.gov For example, the reaction of 2-chloro-N-arylacetamides with 2-thioxo-1,2-dihydropyridine-3-carbonitriles can lead to the formation of thieno[2,3-b]pyridine (B153569) derivatives, showcasing the integrated reactivity of the molecule's different functional parts. acs.org

Transformations of the 2,5-Diethoxyphenyl Ring

Electrophilic Aromatic Substitution Reactions on the Diethoxy-Substituted Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In the case of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, the ethoxy groups strongly activate the ring towards electrophiles. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com For instance, chlorination of a related compound, m-methoxyaniline, which is a precursor to a similar acetamide, is a known transformation. google.com The reaction of 2,4-dichloro-5-methoxyaniline (B1301479) with cyanoacetic acid yields 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide, demonstrating that the acetamide can be formed from a pre-halogenated aniline (B41778). chemicalbook.com

| Reaction Type | Reagents | Typical Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Halogenation | Cl₂, FeCl₃ or Br₂, FeBr₃ | Chloro- or bromo-substituted derivatives |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl-substituted derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acyl-substituted derivatives |

Reduction Reactions of the Aromatic System

While the primary focus of reactivity often lies on the functional groups, the aromatic ring itself can undergo reduction under specific conditions. Catalytic hydrogenation, typically using catalysts like platinum, palladium, or nickel, can reduce the aromatic ring to a cyclohexyl derivative. However, this often requires harsh conditions and may lead to the reduction of other functional groups within the molecule. Birch reduction, using an alkali metal in liquid ammonia with an alcohol, offers a method for partial reduction of the aromatic ring to a non-conjugated diene. The specific outcome of these reactions on 2-Cyano-N-(2,5-diethoxyphenyl)acetamide would depend on the chosen reagents and reaction conditions.

Oxidation Reactions Affecting the Aromatic Core or Ethoxy Groups

The aromatic core of the 2,5-diethoxyphenyl group is generally resistant to oxidation. However, the ethoxy groups can be susceptible to oxidative cleavage under strong oxidizing conditions, potentially leading to the formation of quinone-like structures or cleavage of the ether linkages. Reagents like nitric acid or potassium permanganate (B83412) could potentially effect such transformations, though these reactions may lack selectivity and could also oxidize other parts of the molecule.

Derivatization Strategies and Heterocycle Annulation via 2-Cyano-N-(2,5-diethoxyphenyl)acetamide as a Synthon

2-Cyano-N-(2,5-diethoxyphenyl)acetamide is a versatile building block for the synthesis of a wide array of heterocyclic compounds. ekb.egekb.egmdpi.comeurjchem.comresearchgate.net The presence of the active methylene group, the cyano function, and the amide linkage provides multiple reaction sites for cyclization and derivatization.

Formation of Azole Derivatives (e.g., Pyrazoles, Thiazoles, Oxadiazoles, Triazoles)

Azoles are a significant class of five-membered heterocyclic compounds containing at least one nitrogen atom.

Pyrazoles: Pyrazole derivatives can be synthesized from cyanoacetamide precursors through condensation reactions. nih.govsemanticscholar.orgmdpi.com For example, reaction with hydrazine (B178648) derivatives can lead to the formation of aminopyrazoles. mdpi.com The reaction of a 2-cyanoacetamide derivative with hydrazine can yield pyrazolo[1,5-a]pyrimidine (B1248293) structures. researchgate.net

Thiazoles: Thiazole (B1198619) rings can be constructed using cyanoacetamide derivatives by reacting them with sulfur-containing reagents. ekb.egnih.govresearchgate.net For instance, the reaction of a cyanoacetamide with elemental sulfur and an appropriate amine can lead to the formation of a thiazole ring. mdpi.com Another approach involves the reaction with 2-mercaptoacetic acid to form thiazolidinone derivatives. jchps.com The base-promoted nucleophilic addition of cyanoacetamide derivatives to phenyl isothiocyanate followed by heterocyclization with chloroacetyl chloride can yield thiazolidin-5-ones. researchgate.net

Oxadiazoles: Oxadiazoles can be synthesized from cyanoacetamide precursors, often through multi-step sequences involving the formation of an intermediate such as a hydrazide or an amidoxime. rjptonline.orgijpsm.comijper.orgjyoungpharm.org For example, a hydrazide derived from the acetamide can be cyclized with various reagents to form 1,3,4-oxadiazoles. The synthesis of 1,2,4-oxadiazoles often involves the use of amidoximes as key intermediates. researchgate.net

Triazoles: The synthesis of triazole derivatives from cyanoacetamides is also a well-established route. researchgate.netresearchgate.netnih.govmdpi.combeilstein-journals.org One common method involves the reaction of an activated cyanoacetamide with an azide, often through a [3+2] cycloaddition reaction. For example, 2-(5‐amino‐4‐cyano‐1H‐1,2,3‐triazol‐1‐yl)‐N‐aryl acetamides can be synthesized, highlighting the utility of the acetamide backbone in constructing triazole systems. researchgate.net

| Azole Derivative | Key Reagents/Intermediates | General Reaction Type |

| Pyrazoles | Hydrazine derivatives | Condensation, Cyclization |

| Thiazoles | Sulfur, 2-Mercaptoacetic acid, Phenyl isothiocyanate | Cyclocondensation |

| Oxadiazoles | Hydrazides, Amidoximes | Cyclization, Dehydration |

| Triazoles | Azides | [3+2] Cycloaddition |

Synthesis of Azine Derivatives (e.g., Pyridines, Pyrimidines)

Azines are six-membered heterocyclic compounds containing one or more nitrogen atoms.

Pyridines: Pyridine derivatives can be synthesized from cyanoacetamide precursors through various condensation and cyclization reactions. ekb.eg The active methylene group in the cyanoacetamide can participate in Knoevenagel condensations with aldehydes, and the resulting product can undergo cyclization to form substituted pyridines. mdpi.com

Pyrimidines: The synthesis of pyrimidines often involves the reaction of a three-carbon component, which can be derived from a cyanoacetamide, with a reagent containing a urea (B33335) or amidine functionality. ekb.egmdpi.comresearchgate.netnih.govnih.gov For example, the reaction of a cyanoacetamide derivative with urea or thiourea (B124793) in the presence of a base can lead to the formation of a pyrimidine (B1678525) ring. mdpi.com

| Azine Derivative | Key Reagents/Intermediates | General Reaction Type |

| Pyridines | Aldehydes, Malononitrile | Knoevenagel Condensation, Cyclization |

| Pyrimidines | Urea, Thiourea, Amidines | Cyclocondensation |

Anticipated Construction of Fused and Spiro Heterocyclic Systems

Based on the reactivity of other N-aryl-2-cyanoacetamides, it is plausible that 2-Cyano-N-(2,5-diethoxyphenyl)acetamide could serve as a versatile precursor for the synthesis of various fused heterocyclic systems. The active methylene group, flanked by the cyano and carbonyl groups, is a key reactive site. Reactions with appropriate bifunctional reagents would be expected to yield a variety of fused heterocycles.

Hypothetical Reactions for Fused Heterocycle Synthesis:

| Reagent Type | Expected Fused System | General Reaction Description |

| α-Haloketones | Thiophene derivatives | Gewald-type reaction involving condensation and cyclization. |

| Hydrazines | Pyrazole derivatives | Condensation followed by intramolecular cyclization. |

| Amidines | Pyrimidine derivatives | Cyclocondensation reaction leading to the formation of a pyrimidine ring. |

| o-Aminophenols | Benzoxazole derivatives | Initial acylation followed by cyclodehydration. |

The synthesis of spiro heterocyclic systems would likely involve intramolecular cyclization strategies or reactions with cyclic ketones. However, no specific examples involving 2-Cyano-N-(2,5-diethoxyphenyl)acetamide have been reported.

Postulated Mechanisms of Cyclocondensation Reactions with Bifunctional Reagents

The mechanisms of cyclocondensation reactions involving 2-Cyano-N-(2,5-diethoxyphenyl)acetamide would be expected to follow established pathways for related compounds. These mechanisms are typically initiated by the deprotonation of the active methylene group, forming a highly nucleophilic carbanion.

The general mechanistic steps would likely include:

Base-catalyzed formation of a carbanion: A suitable base would abstract a proton from the α-carbon.

Nucleophilic attack: The carbanion would then attack an electrophilic center of the bifunctional reagent.

Intramolecular cyclization: A subsequent intramolecular reaction, often involving the cyano or amide group, would lead to ring closure.

Dehydration or elimination: The final step would typically involve the elimination of a small molecule, such as water or an alcohol, to afford the aromatic heterocyclic system.

The regioselectivity and chemoselectivity of these reactions would be influenced by the nature of the bifunctional reagent and the reaction conditions. The electronic effects of the 2,5-diethoxy substituents on the phenyl ring might modulate the reactivity of the amide nitrogen, but without experimental data, this remains speculative.

Mechanistic Investigations and Kinetic Studies of Chemical Transformations: A Research Gap

A thorough search of the scientific literature did not yield any specific mechanistic investigations or kinetic studies focused on the chemical transformations of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide.

Elucidation of Reaction Mechanisms and Intermediates

While general mechanisms can be proposed based on the known reactivity of the 2-cyanoacetamide functional group, the specific elucidation of reaction pathways and the isolation or spectroscopic identification of intermediates for reactions involving 2-Cyano-N-(2,5-diethoxyphenyl)acetamide are not documented. Such studies would be essential to confirm the proposed mechanisms and to understand the precise influence of the diethoxy substitution on the reaction outcomes.

Kinetic Analysis of Reaction Rates and Pathways

Similarly, no kinetic data regarding the reaction rates and pathways of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide are available. Kinetic studies would provide valuable insights into the reaction mechanisms, including the determination of rate-determining steps and the influence of reactant concentrations, temperature, and catalysts on the reaction rates. This information is currently lacking in the scientific literature for this specific compound.

Spectroscopic Characterization and Structural Elucidation of 2 Cyano N 2,5 Diethoxyphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide is expected to show distinct signals corresponding to the protons in the ethoxy groups, the aromatic ring, the methylene (B1212753) group of the acetamide (B32628) moiety, and the amide proton.

Amide Proton (N-H): A broad singlet is anticipated in the downfield region, typically between δ 8.0 and 10.0 ppm. Its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

Aromatic Protons: The 2,5-diethoxy substituted phenyl ring will exhibit a complex splitting pattern for its three protons. A doublet of doublets or a multiplet is expected in the range of δ 6.8 to 7.5 ppm.

Methylene Protons (-CH₂-CN): A sharp singlet corresponding to the two protons of the methylene group adjacent to the cyano and carbonyl groups is expected around δ 3.5 to 4.0 ppm.

Ethoxy Group Protons (-OCH₂CH₃): Two sets of signals will represent the ethoxy groups. The methylene protons (-OCH₂-) are expected to appear as a quartet around δ 4.0 ppm, coupled with the adjacent methyl protons. The methyl protons (-CH₃) will likely be observed as a triplet around δ 1.4 ppm, coupled with the methylene protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 10.0 | br s | - |

| Ar-H | 6.8 - 7.5 | m | - |

| -OCH₂CH₃ | ~4.0 | q | ~7.0 |

| -CH₂CN | 3.5 - 4.0 | s | - |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

br s = broad singlet, m = multiplet, q = quartet, s = singlet, t = triplet

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Determination

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, around δ 160-170 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will show signals between δ 110 and 160 ppm. The carbons attached to the ethoxy groups will be the most downfield in this region.

Cyano Carbon (C≡N): The carbon of the cyano group is expected to appear around δ 115-120 ppm.

Methylene Carbon (-CH₂-CN): The methylene carbon signal is anticipated in the range of δ 25-30 ppm.

Ethoxy Group Carbons (-OCH₂CH₃): The methylene carbons (-OCH₂-) are expected around δ 64 ppm, while the methyl carbons (-CH₃) will be in the upfield region, around δ 15 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160 - 170 |

| Ar-C | 110 - 160 |

| C≡N | 115 - 120 |

| -OCH₂CH₃ | ~64 |

| -CH₂CN | 25 - 30 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While no experimental 2D NMR data is available, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene and methyl protons of the ethoxy groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons (e.g., the aromatic protons to their respective aromatic carbons).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, which would be crucial for connecting the different fragments of the molecule, for instance, correlating the amide proton to the carbonyl carbon and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Frequencies for Cyano, Amide, and Ethoxy Groups

The IR spectrum of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide is expected to show the following characteristic absorption bands:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethoxy groups will appear just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium intensity absorption band in the range of 2240-2260 cm⁻¹ is characteristic of the cyano group.

C=O Stretch (Amide I band): A strong, sharp absorption peak around 1650-1680 cm⁻¹ due to the carbonyl stretching vibration of the amide.

N-H Bend (Amide II band): A medium to strong band in the region of 1510-1570 cm⁻¹, arising from the N-H bending vibration coupled with C-N stretching.

C-O-C Stretches: Asymmetric and symmetric stretching vibrations of the ether linkages in the ethoxy groups are expected in the region of 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amide | N-H stretch | 3300 - 3500 |

| Aromatic/Aliphatic | C-H stretch | 2850 - 3100 |

| Cyano | C≡N stretch | 2240 - 2260 |

| Amide | C=O stretch (Amide I) | 1650 - 1680 |

| Amide | N-H bend (Amide II) | 1510 - 1570 |

Analysis of Hydrogen Bonding Interactions through IR Shifts

The position of the N-H and C=O stretching bands in the IR spectrum can provide insights into hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of another is expected. This interaction would cause a broadening and a shift to lower wavenumbers (red shift) of both the N-H and C=O stretching bands compared to their frequencies in a dilute solution in a non-polar solvent. The magnitude of this shift would be indicative of the strength of the hydrogen bonding interactions.

A comprehensive search for scientific data regarding the spectroscopic and crystallographic characterization of "2-Cyano-N-(2,5-diethoxyphenyl)acetamide" has been conducted. Unfortunately, specific experimental data pertaining to the mass spectrometry and X-ray crystallography of this exact compound is not available in the public domain through the performed searches.

The required information for the following sections and subsections could not be located:

X-ray Crystallography

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, C-H...O interactions, π-π Stacking)

While information exists for structurally similar compounds, such as dimethoxy and dichloro-methoxy analogues, the strict requirement to focus solely on "2-Cyano-N-(2,5-diethoxyphenyl)acetamide" prevents the inclusion of data from these related but distinct molecules. Therefore, it is not possible to generate the requested article with the specified content and scientific accuracy at this time.

Conformational Analysis and Torsion Angle Determination in the Crystal Lattice

The conformational landscape of N-aryl acetamides is primarily dictated by the rotational barriers around several key single bonds, leading to different spatial orientations of the phenyl ring, the acetamide linker, and the cyano group. The planarity or non-planarity of the molecule, along with the cis/trans isomerism of the amide bond, are central to this analysis.

Key Torsion Angles and Conformational Preferences

The orientation of the 2,5-diethoxyphenyl ring relative to the acetamide plane is a critical factor. This is influenced by the electronic effects of the substituents and steric interactions. The presence of two ethoxy groups on the phenyl ring, particularly the one at the ortho position, is expected to induce significant steric hindrance, likely forcing the phenyl ring to be non-coplanar with the acetamide group. This twisting is a common feature in ortho-substituted N-aryl amides.

Interactive Data Table: Predicted Torsion Angles

The following table outlines the principal torsion angles that define the conformation of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide and their predicted values based on theoretical models of similar molecules.

| Torsion Angle | Atoms Involved | Predicted Value (°) | Remarks |

| ω | O=C-N-H | ~180 | The amide bond is expected to be in the more stable trans conformation. |

| τ1 | C-C-N-C(aryl) | Variable | This angle defines the tilt of the acetamide group relative to the phenyl ring. |

| τ2 | C-N-C(aryl)-C(aryl) | Non-zero | Defines the twist of the phenyl ring out of the amide plane, influenced by the ortho-ethoxy group. |

| τ3 | N-C-C-CN | Variable | Describes the rotation around the C-C bond of the acetamide moiety. |

Influence of Substituents on Conformation

The conformational preferences in N-aryl acetamides are a delicate balance of steric and electronic factors. Resonance stabilization favors a planar arrangement between the phenyl ring and the amide group to maximize π-electron delocalization. However, steric repulsion between the ortho-substituent (in this case, an ethoxy group) and the amide group can disrupt this planarity. In the case of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, the steric hindrance from the ortho-ethoxy group is anticipated to be the dominant factor, leading to a non-planar conformation.

Computational studies on similar N-aryl amides have shown that the interplay between resonance stabilization and steric effects governs the final geometry. The degree of non-planarity, as indicated by the torsion angle between the aromatic ring and the amide plane, is a direct consequence of the size and nature of the ortho-substituent.

Theoretical and Computational Chemistry Studies on 2 Cyano N 2,5 Diethoxyphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations would provide insights into the molecule's stability, reactivity, and electronic characteristics.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, which has several rotatable bonds, a conformational analysis would be necessary to identify the global minimum energy conformer among many possible spatial arrangements.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Cyano-N-(2,5-diethoxyphenyl)acetamide

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.34 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (amide-phenyl) | ~125° | |

| Dihedral Angle | C-C-N-C (amide plane) | ~180° (for a planar amide) |

Note: The values in this table are illustrative and not based on actual calculations for the specified compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for 2-Cyano-N-(2,5-diethoxyphenyl)acetamide

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are for illustrative purposes and are not derived from actual calculations.

Electrostatic Potential (ESP) Surface Mapping

An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution around a molecule. This map is color-coded to show regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. The ESP map is invaluable for understanding intermolecular interactions, such as hydrogen bonding and drug-receptor binding.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations can explore the molecule's behavior over time and its interactions with its environment.

Conformational Space Exploration and Energy Landscapes

For a flexible molecule, it is important to understand the different conformations it can adopt and the energy barriers between them. Molecular dynamics simulations can be used to explore the conformational space of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide by simulating its motion over time. The results of such simulations can be used to construct an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Following a comprehensive review of scientific literature and databases, it has been determined that there are no specific theoretical and computational chemistry studies published concerning the compound 2-Cyano-N-(2,5-diethoxyphenyl)acetamide that address the topics outlined in the requested article structure.

Extensive searches for research on this particular molecule did not yield any specific findings related to:

Simulations of Intermolecular Interactions and Packing Arrangements: No studies detailing the simulation of how molecules of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide interact with each other in a solid state or solution, nor any analysis of its crystal packing, were found.

Computational Prediction of Spectroscopic Parameters: There is no available research that computationally predicts the Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this compound.

Mechanistic Studies of Chemical Reactions via Computational Methods: No computational investigations into the reaction mechanisms involving 2-Cyano-N-(2,5-diethoxyphenyl)acetamide have been published.

While computational studies exist for other, structurally distinct acetamide (B32628) and cyanoacetamide derivatives, the unique combination of the 2,5-diethoxyphenyl group with the 2-cyanoacetamide (B1669375) moiety in the target compound has not been the subject of the specific theoretical investigations requested. Therefore, it is not possible to provide the detailed research findings, data tables, or analyses as specified in the article outline.

Structure Reactivity Relationship Srr of 2 Cyano N 2,5 Diethoxyphenyl Acetamide

Influence of Functional Groups on Chemical Reactivity and Stability

The reactivity of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide is a direct consequence of the unique functional groups present in its structure: a cyano group, an acetamide (B32628) linkage, and a di-substituted aromatic ring. These components create a molecule with multiple reactive centers, including nucleophilic and electrophilic sites. ekb.egresearchgate.net The active methylene (B1212753) group (the CH2 between the cyano and carbonyl groups) is particularly significant, as its reactivity is enhanced by the presence of two adjacent electron-withdrawing groups. researchgate.netresearchgate.net

Electronic Effects of the Cyano and Ethoxy Moieties

The electronic landscape of the molecule is primarily dictated by the opposing effects of the cyano and ethoxy groups.

Cyano Group (-CN): The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to delocalize electron density through resonance (a -M effect) and induction (a -I effect). This strong electron withdrawal has a primary effect on the adjacent methylene (α-carbon) protons, increasing their acidity. This makes the methylene carbon a strong nucleophile upon deprotonation, ready to participate in condensation and substitution reactions. researchgate.netresearchgate.net The cyano group, along with the carbonyl group, facilitates the formation of a stable carbanion at this position.

Ethoxy Moieties (-OCH2CH3): In contrast, the two ethoxy groups attached to the phenyl ring act as electron-donating groups. While the oxygen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs can donate electron density to the aromatic ring through resonance (+M effect). libretexts.orgwikipedia.org Generally, the resonance effect is dominant, making the diethoxyphenyl ring electron-rich and thus activated towards electrophilic aromatic substitution. wikipedia.org This electron-donating nature also influences the electron density on the amide nitrogen, potentially affecting its nucleophilicity and the rotational barrier of the N-aryl bond.

The table below summarizes the electronic influence of these key functional groups.

Steric Hindrance from the Diethoxyphenyl Substituent

The 2,5-diethoxyphenyl group introduces significant steric bulk, which plays a crucial role in controlling the molecule's reactivity. The ethoxy group at the ortho-position (C2) relative to the acetamide linkage is particularly impactful.

This steric hindrance can:

Shield Reactive Sites: The bulkiness of the ortho-ethoxy group can physically obstruct the approach of reagents to the amide nitrogen and the carbonyl carbon. This can decrease the rates of reactions such as hydrolysis or nucleophilic attack at the carbonyl center. researchgate.netresearchgate.net

Influence Conformation: The steric clash between the ortho-ethoxy group and the amide moiety can force the phenyl ring to twist out of the plane of the acetamide group. This non-planar conformation can affect the electronic communication between the aromatic ring and the amide, potentially altering reactivity. rsc.org

Direct Reaction Pathways: In reactions involving the aromatic ring, the steric bulk of the substituents can influence the regioselectivity, favoring attack at less hindered positions. For intramolecular cyclization reactions, the steric environment is a critical factor in determining the feasibility and stereoselectivity of the reaction. acs.org

Correlation between Molecular Conformation and Reaction Pathways

The preferred three-dimensional arrangement, or conformation, of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide is a key determinant of its reaction pathways. The steric repulsion between the ortho-ethoxy group and the amide functional group likely results in a significant dihedral angle between the plane of the phenyl ring and the plane of the amide bond.

This twisted conformation has several implications:

Reduced Conjugation: A non-planar arrangement reduces the orbital overlap between the phenyl ring's π-system and the lone pair of the amide nitrogen. This can diminish the electron-donating effect of the ring on the amide group, making the nitrogen slightly less nucleophilic and the carbonyl carbon slightly more electrophilic compared to a planar analogue.

Accessibility of Reactive Centers: The molecular conformation dictates the accessibility of the molecule's various reactive sites. The active methylene protons may remain relatively accessible, while the amide bond could be sterically protected within a molecular cleft. This can lead to a preference for reactions at the methylene position over reactions involving the amide linkage.

Control of Stereoselectivity: For reactions that generate new stereocenters, the existing conformational bias can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. The bulky diethoxyphenyl group acts as a stereodirecting element, influencing the facial selectivity of attacks on nearby prochiral centers. acs.org

Strategies for Modulating Chemical Reactivity through Structural Modifications

The reactivity of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide can be strategically tuned by making specific structural alterations. These modifications can target the electronic properties, steric environment, or the presence of reactive sites within the molecule.

Key strategies include:

Modification of the Aromatic Ring: Altering the substituents on the phenyl ring can profoundly impact reactivity. Replacing the electron-donating ethoxy groups with electron-withdrawing groups (e.g., halogens, nitro groups) would decrease the ring's nucleophilicity and increase the acidity of the amide N-H proton. ucsb.edu Shifting the substituents to the meta or para positions would reduce steric hindrance around the amide bond, likely increasing its susceptibility to chemical transformations. researchgate.net

Alteration of the α-Methylene Group: Introducing substituents at the active methylene position (α-carbon) can modulate its acidity and nucleophilicity. Alkylation would introduce steric bulk and could decrease reactivity in some condensation reactions.

Transformation of the Cyano and Amide Groups: The cyano and amide functionalities themselves can be chemically transformed to create analogues with entirely different reactivity profiles. For example, hydrolysis of the cyano group would yield a carboxylic acid or amide, while reduction could produce an amine. The amide linkage can be targeted for cleavage or modification through various synthetic methods. organic-chemistry.orgacs.org

The following table outlines potential modifications and their expected influence on the molecule's chemical properties.

Table 2: Strategies for Reactivity Modulation

| Modification Strategy | Specific Change | Predicted Effect on Reactivity |

|---|---|---|

| Aromatic Ring Substitution | Replace ethoxy groups with nitro groups. | Decreases ring activation; increases acidity of amide N-H. |

| Move ethoxy groups to 3,4-positions. | Reduces steric hindrance at the amide bond. | |

| α-Carbon Modification | Alkylate the α-methylene group. | Decreases acidity; adds steric bulk. |

| Functional Group Transformation | Hydrolyze the cyano group to a carboxylic acid. | Introduces a new acidic, nucleophilic site. |

| Reduce the amide carbonyl to a methylene group. | Removes the electrophilic carbonyl center. |

By systematically applying these strategies, the structure-reactivity relationship of the 2-Cyano-N-(2,5-diethoxyphenyl)acetamide scaffold can be exploited to design new molecules with tailored chemical properties for various applications.

Applications of 2 Cyano N 2,5 Diethoxyphenyl Acetamide in Non Biological Chemical Research

Utilization as a Versatile Synthon for Complex Organic Molecules

N-aryl-2-cyanoacetamides are widely regarded as versatile synthons in organic synthesis, primarily for the construction of a diverse array of heterocyclic compounds. nih.govresearchgate.net The reactivity of the active methylene (B1212753) group, flanked by the electron-withdrawing cyano and carbonyl groups, allows for a variety of condensation and cyclization reactions.

These compounds serve as key precursors for the synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, thiazoles, and quinoxalinones. nih.gov The synthetic pathways often involve reactions with various electrophiles and subsequent intramolecular cyclization. For instance, the Knoevenagel condensation of N-aryl-2-cyanoacetamides with aldehydes or ketones is a common strategy to introduce new carbon-carbon bonds, leading to intermediates that can be further elaborated into complex ring systems. nih.gov

The general reactivity of N-aryl-2-cyanoacetamides makes them valuable in multicomponent reactions, where several reactants combine in a single step to form complex products, offering advantages in terms of efficiency and atom economy. researchgate.net The specific nature of the substituent on the aryl ring can influence the reactivity of the cyanoacetamide moiety and the properties of the resulting heterocyclic products.

Below is a table summarizing the synthesis of various N-aryl-2-cyanoacetamide derivatives, illustrating the general synthetic approaches applicable to this class of compounds.

| Aryl Amine Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-Hydroxybenzaldehyde | 2-Cyanoacetamide (B1669375), Ammonium (B1175870) acetate (B1210297) | - | Microwave (160 W, 40 s) | 2-(4-hydroxybenzylidene)-cyanoacetamide | 98.6 | nih.gov |

| 4-Ethoxybenzaldehyde | 2-Cyanoacetamide, Ammonium acetate | - | Microwave | 2-(4-ethoxybenzylidene)-cyanoacetamide | 94.0 | nih.gov |

| 3-Methoxybenzaldehyde | 2-Cyanoacetamide, Ammonium acetate | - | Microwave | 2-(3-methoxybenzylidene)-cyanoacetamide | 76.1 | nih.gov |

| 4-Nitrobenzaldehyde | 2-Cyanoacetamide, Ammonium acetate | - | Microwave | 2-(4-nitrobenzylidene)-cyanoacetamide | 99.1 | nih.gov |

| 3,4-(Methylenedioxy)benzaldehyde | 2-Cyanoacetamide, Ammonium acetate | - | Microwave | 2-(3,4-methylenedioxybenzylidene)-cyanoacetamide | 97.3 | nih.gov |

Potential as a Building Block in Materials Science

The structural features of N-aryl-2-cyanoacetamides suggest their potential as building blocks in the field of materials science, particularly for the development of functional polymers and optoelectronic materials. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, C≡N), along with the aromatic ring system, allows for the formation of ordered supramolecular structures and can impart desirable thermal and electronic properties to materials.

The cyano group is a well-known functional group in materials designed for optoelectronic applications due to its strong electron-withdrawing nature, which can influence the electronic properties of a molecule. Polymers incorporating such moieties may exhibit interesting photophysical properties, such as fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) or sensors.

Furthermore, the ability of N-aryl-2-cyanoacetamides to participate in polymerization reactions or to be incorporated as functional monomers could lead to the development of novel polymers with tailored properties. For example, polymers containing the cyanoacetamide unit might exhibit enhanced thermal stability or specific solubility characteristics. Research on related cyanoacetamide derivatives has shown their utility in creating functional monomers for polymerization. researchgate.net While direct studies on 2-Cyano-N-(2,5-diethoxyphenyl)acetamide in this context are not available, the general principles of materials design suggest its potential utility.

Applications in Analytical Method Development and Chemical Standards

Currently, there is a lack of specific information in the scientific literature regarding the application of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide or the broader class of N-aryl-2-cyanoacetamides in analytical method development or as chemical standards. While analytical methods for the detection of cyanoacetamide itself have been developed, these are not specific to its N-aryl derivatives. google.com The development of an analytical method would typically be driven by a specific need, such as monitoring its presence as a pharmaceutical intermediate or an environmental contaminant, for which there is currently no documented demand. Similarly, its use as a chemical standard would require it to be a well-characterized, stable compound of high purity, which would necessitate dedicated studies to establish these properties.

Q & A

Q. What are the recommended synthetic routes for 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via a condensation reaction between cyanoacetic acid and 2,5-diethoxyaniline, using a condensing agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Key parameters include:

- Temperature: Maintain 0–5°C during initial stages to minimize side reactions (e.g., cyano group hydrolysis) .

- Solvent: Ethanol or DMF (dimethylformamide) is preferred for solubility of aromatic amines and cyanoacetic acid derivatives .

- Catalyst: Piperidine (0.1–0.5 eq) accelerates condensation by deprotonating intermediates .

Q. How should researchers characterize 2-Cyano-N-(2,5-diethoxyphenyl)acetamide, and what spectral contradictions might arise?

Methodological Answer: Primary Techniques:

- 1H NMR: Expect signals for ethoxy groups (δ 1.3–1.5 ppm for –OCH2CH3, δ 3.8–4.2 ppm for –OCH2–) and cyanoacetamide protons (δ 3.3–3.5 ppm for –CH2CN, δ 8.3–8.5 ppm for –NH) .

- Mass Spectrometry (MS): Molecular ion peak at m/z ~263 (C12H14N2O3) with fragmentation at the cyano group (loss of –CN, m/z ~236) .

Potential Data Contradictions:

- NH Proton Absence: May occur due to tautomerism or exchange broadening in DMSO-d5. Use deuterated chloroform (CDCl3) for sharper signals .

- Unexpected Peaks in MS: Check for impurities from incomplete purification (e.g., residual aniline starting material at m/z ~181).

Advanced Research Questions

Q. How do substituent positions (2,5-diethoxy vs. 2,4-diethoxy) on the phenyl ring affect the compound’s reactivity in nucleophilic reactions?

Methodological Answer: The 2,5-diethoxy configuration introduces steric hindrance and electronic effects:

- Steric Effects: 2,5-Substitution reduces accessibility to the aromatic ring’s para position, limiting electrophilic substitution.

- Electronic Effects: Ethoxy groups are electron-donating, activating the ring for reactions like nitration or halogenation. However, the 2,5-arrangement may direct electrophiles to the 4-position (meta to both ethoxy groups) .

Experimental Validation:

- Compare reaction rates with 2,4-diethoxy analogs using kinetic studies (e.g., iodination in acidic conditions).

- Monitor regioselectivity via LC-MS or X-ray crystallography .

Q. What strategies resolve contradictions in biological activity data for 2-Cyano-N-(2,5-diethoxyphenyl)acetamide derivatives?

Methodological Answer: Contradictions often arise from:

- Solubility Differences: Use standardized solvents (e.g., DMSO for in vitro assays) and confirm concentration via HPLC .

- Metabolic Instability: Pre-treat compounds with liver microsomes to identify degradation products .

- Target Selectivity: Perform kinase profiling or receptor-binding assays to rule off-target effects .

Case Study:

A derivative with 2,5-diethoxy groups showed inconsistent antifungal activity. Re-evaluation under controlled humidity (40–60% RH) revealed hydrolysis of the cyano group, explaining variability .

Q. How can computational modeling optimize the design of 2-Cyano-N-(2,5-diethoxyphenyl)acetamide analogs for enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinity to target proteins (e.g., fungal CYP51). Prioritize analogs with lower binding energy (ΔG < -7 kcal/mol) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC50 values. For example, electron-withdrawing groups at the 4-position improve antifungal potency .

Validation Workflow:

Synthesize top 3 computational candidates.

Test in vitro against Candida albicans.

Refine models using experimental IC50 data.

Safety and Handling

Q. What safety protocols are recommended for handling 2-Cyano-N-(2,5-diethoxyphenyl)acetamide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.